molecular formula C8H7FN4 B2662158 6-Fluoro-4-hydrazinylquinazoline CAS No. 1019166-35-8

6-Fluoro-4-hydrazinylquinazoline

Cat. No.: B2662158
CAS No.: 1019166-35-8
M. Wt: 178.17
InChI Key: WUDRCFGLERLFRJ-UHFFFAOYSA-N
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Description

6-Fluoro-4-hydrazinylquinazoline is a fluorinated quinazoline derivative with the molecular formula C9H8FN3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-4-hydrazinylquinazoline typically involves the introduction of a fluorine atom into the quinazoline ring system. One common method includes the nucleophilic substitution of a halogen atom with a fluorine atom. This can be achieved through cyclization and cycloaddition reactions, as well as direct fluorination .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using appropriate catalysts and reagents under controlled conditions. The use of microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis reactions are also explored for efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-4-hydrazinylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinazolines, quinazoline N-oxides, and amines .

Scientific Research Applications

6-Fluoro-4-hydrazinylquinazoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-4-hydrazinylquinazoline involves its interaction with specific molecular targets. It is known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication in bacteria. By forming complexes with these enzymes, the compound blocks the movement of the DNA-replication fork, thereby inhibiting DNA replication .

Comparison with Similar Compounds

Uniqueness: 6-Fluoro-4-hydrazinylquinazoline stands out due to its specific fluorine substitution, which enhances its biological activity and provides unique properties compared to other quinazoline derivatives. Its ability to inhibit key bacterial enzymes makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

(6-fluoroquinazolin-4-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN4/c9-5-1-2-7-6(3-5)8(13-10)12-4-11-7/h1-4H,10H2,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDRCFGLERLFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=NC=N2)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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